molecular formula C6H8N4 B15058679 2-(Pyrimidin-2-yl)acetimidamide

2-(Pyrimidin-2-yl)acetimidamide

Cat. No.: B15058679
M. Wt: 136.15 g/mol
InChI Key: PUSNDNRFJVNBRZ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)acetimidamide is a heterocyclic compound featuring a pyrimidine ring, which is known for its wide range of pharmacological activities. Compounds containing pyrimidine rings are often explored for their potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)acetimidamide typically involves the reaction of pyrimidine derivatives with appropriate amidine precursors. One common method involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the pyrimidine core . Another approach includes the reaction of acid chlorides with terminal alkynes under Sonogashira conditions to produce substituted pyrimidines .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of catalytic reactions, such as ZnCl₂-catalyzed three-component coupling reactions, to efficiently produce pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)acetimidamide can undergo various types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce reduced pyrimidine derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

2-pyrimidin-2-ylethanimidamide

InChI

InChI=1S/C6H8N4/c7-5(8)4-6-9-2-1-3-10-6/h1-3H,4H2,(H3,7,8)

InChI Key

PUSNDNRFJVNBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CC(=N)N

Origin of Product

United States

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